molecular formula C6H3FINO2 B1319200 4-Fluoro-2-iodo-1-nitrobenzene CAS No. 41860-64-4

4-Fluoro-2-iodo-1-nitrobenzene

Cat. No.: B1319200
CAS No.: 41860-64-4
M. Wt: 267 g/mol
InChI Key: QKROTSNREAHREK-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-Fluoro-2-iodo-1-nitrobenzene serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds. It is particularly valuable in the development of drugs targeting specific biological pathways, including anticancer agents and antibiotics. The compound's reactivity allows for various substitution reactions, facilitating the creation of complex structures necessary for therapeutic efficacy .

Case Study:
In a study investigating its potential in cancer treatment, this compound was shown to inhibit the proliferation of certain cancer cell lines, suggesting its utility in developing new anticancer therapies.

Organic Synthesis

Synthesis of Complex Molecules:
The compound is extensively used in organic chemistry for synthesizing complex organic molecules. It allows chemists to explore new compounds with potential applications in materials science and other fields. Its ability to undergo electrophilic aromatic substitution makes it a valuable reagent for creating functionalized derivatives .

Example Reactions:

  • Electrophilic Aromatic Substitution: The nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions, expanding the compound's utility in synthetic pathways.

Material Science

Enhancing Material Properties:
In material science, this compound is incorporated into polymer systems to enhance properties such as thermal stability and chemical resistance. This application is particularly beneficial for developing advanced materials used in coatings and other industrial applications .

Analytical Chemistry

Reagent for Detection:
The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other substances. This capability is crucial for quality control across different industries, ensuring that products meet safety and efficacy standards .

Environmental Chemistry

Behavior and Degradation Studies:
Research on this compound extends to environmental chemistry, where it is studied for its behavior and degradation in environmental contexts. Understanding its environmental impact helps develop strategies for pollution remediation and assess the ecological risks associated with its use .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Intermediate in drug synthesis targeting specific biological pathways
Organic Synthesis Key reagent for synthesizing complex organic molecules
Material Science Enhances thermal stability and chemical resistance in polymers
Analytical Chemistry Aids in detection and quantification of substances for quality control
Environmental Chemistry Studies behavior and degradation to understand ecological impacts

Comparison with Similar Compounds

4-Fluoro-2-iodo-1-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its suitability for specific synthetic applications and its role as an intermediate in the production of various organic compounds.

Biological Activity

4-Fluoro-2-iodo-1-nitrobenzene (CAS No. 41860-64-4) is an aromatic compound with the molecular formula C6H3FINO2C_6H_3FINO_2 and a molecular weight of 267.00 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules and as a precursor in radiolabeling studies. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

The compound exhibits the following physical properties:

  • Melting Point : 30°C
  • Boiling Point : 148°C
  • Solubility : Soluble in organic solvents, with a reported solubility of approximately 0.262 mg/mL .

This compound's biological activity can be attributed to its ability to participate in electrophilic aromatic substitution reactions, which are pivotal in synthesizing various biologically active compounds. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to form diverse derivatives with potential pharmacological properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study indicated that derivatives of nitrobenzene compounds exhibit significant antimicrobial effects. The introduction of halogen substituents (like fluorine and iodine) is known to enhance the antibacterial properties of such compounds .
  • Neuropharmacology Applications : Research involving radiolabeled compounds for imaging studies has shown that iodo-substituted nitrobenzenes can be effective as tracers in positron emission tomography (PET). For instance, this compound has been used as a precursor for synthesizing radiotracers targeting neuroinflammation pathways .
  • Structure-Activity Relationship (SAR) : A systematic study on various nitrobenzene derivatives, including halogenated versions, demonstrated that the introduction of electron-withdrawing groups like nitro and halogens significantly affects their binding affinity to biological targets, enhancing their potential as therapeutic agents .

Data Table: Biological Activity Overview

Property Value
Molecular FormulaC₆H₃FINO₂
Molecular Weight267.00 g/mol
Melting Point30°C
Boiling Point148°C
Solubility0.262 mg/mL
Bioavailability Score0.55
BBB PermeantYes
CYP Enzyme InhibitionNone

Properties

IUPAC Name

4-fluoro-2-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKROTSNREAHREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598370
Record name 4-Fluoro-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41860-64-4
Record name 4-Fluoro-2-iodo-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41860-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-iodo-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-nitroaniline (70.0 g, 448 mmol) in HCl (350 mL, 37% in water) at 0° C. was added sodium nitrite (32.2 g, 469 mmol, in 100 mL water) dropwise. The mixture was stirred for 1 h at which time, potassium iodide (82.0 g, 490 mmol, in 100 mL H2O) was added dropwise. The mixture was stirred at rt for 2 h and then extracted with EtOAc. The organic layer was washed with brine, dried (MgSO4) and purified by flash chromatography to provide the title compound (98.6 g, 368 mmol, 83%). 1H NMR (400 MHz, CDCl3) δ ppm 7.15-7.23 (m, 1H), 7.75 (dd, J=3.50 Hz, J=7.60 Hz, 1H), 7.97 (dd, J=1.6 Hz, J=8.8 Hz, 1H).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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